Boc-glu(otbu)-osu
Overview
Description
“Boc-glu(otbu)-osu” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues123.
Synthesis Analysis
“Boc-glu(otbu)-osu” is synthesized using solid-phase peptide synthesis (SPPS), a method used to create unique peptides1.
Molecular Structure Analysis
The empirical formula for “Boc-glu(otbu)-osu” is C14H25NO63. Its molecular weight is 303.353.
Chemical Reactions Analysis
“Boc-glu(otbu)-osu” is used in peptide synthesis to create unique peptides containing glutamate tert-butyl ester residues1.
Physical And Chemical Properties Analysis
“Boc-glu(otbu)-osu” is a white powder3. It has a molecular weight of 303.353 and its storage temperature is -20°C3.
Scientific Research Applications
Opioid Antagonist Properties : A study by Rónai et al. (1995) investigated BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), a peptide similar in structure to Boc-glu(otbu)-osu, noting its potent, highly delta-opioid receptor-selective competitive antagonist properties (Rónai et al., 1995).
Controlled Aggregation Properties : Gour et al. (2021) reported on the self-assembled structure formed by Fmoc-Glu(OtBu)-OH, closely related to Boc-glu(otbu)-osu, in various conditions like concentration, temperature, and pH. This study indicated potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Inhibitors of 20S Proteasome : Ma et al. (2011) conducted a study on peptide aldehyde derivatives, including Cbz-Glu(OtBu)-Phe-Leucinal, to inhibit 20S proteasome, showing significant activity and potential for therapeutic applications (Ma et al., 2011).
Synthesis of Modified Tripeptides and Tetrapeptides : Rosse et al. (1997) synthesized bisubstrate inhibitors of the epidermal growth factor receptor protein kinase (EGF-R PTK), including Boc-Glu(OtBu)-Tyr-Leu-OBzl, showcasing potential for therapeutic use (Rosse et al., 1997).
Solid-phase Synthesis of Larger Peptides : Niu et al. (1981) discussed a strategy for solid-phase synthesis of peptides, including using derivatives like Leu-Glu(OtBu), for the preparation of complex peptides (Niu et al., 1981).
Screening an Inverted Peptide Library : Davies et al. (1998) conducted screening experiments with a peptide library, including Z-Glu(OtBu)-Ser(OtBu)-Val-OH, providing insights into peptide interactions and potential applications in biochemical research (Davies et al., 1998).
Safety And Hazards
“Boc-glu(otbu)-osu” should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided4.
Future Directions
“Boc-glu(otbu)-osu” continues to be used in peptide synthesis to create unique peptides, contributing to advancements in fields such as life science, material science, chemical synthesis, chromatography, and analytical research1.
properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCTRJVURFFQX-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718547 | |
Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(otbu)-osu | |
CAS RN |
32886-55-8 | |
Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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